molecular formula C4H12ClNOS B1422866 2-(Ethanesulfinyl)ethan-1-amine hydrochloride CAS No. 176240-96-3

2-(Ethanesulfinyl)ethan-1-amine hydrochloride

Cat. No. B1422866
M. Wt: 157.66 g/mol
InChI Key: NIQJHEYGKQXMLJ-UHFFFAOYSA-N
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Description

2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H12ClNOS . It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride include its molecular structure and formula, as mentioned above . Additional properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Use of Transaminases in Chiral Amine Synthesis

  • Scientific Field : Green Chemistry
  • Summary of Application : Transaminases are promising biocatalysts used in chiral amine synthesis. They have gained significant traction in recent years, especially in the pharmaceutical industry, for the sustainable production of chiral amines .
  • Methods of Application : The study involved the identification, cloning, and screening of 29 novel transaminases from a household drain metagenome. The effects of pH, temperature, amine donor concentration, and co-solvent were determined .
  • Results or Outcomes : Several enzymes demonstrated good substrate tolerance as well as an unprecedented robustness for a wild-type transaminase. One enzyme in particular readily accepted IPA as an amine donor giving the same conversion with 2–50 equivalents .

Production of Furfurylamines from Biomass

  • Scientific Field : Green Chemistry
  • Summary of Application : Furfurylamines have many applications as monomers in biopolymer synthesis and for the preparation of pharmacologically active compounds .
  • Methods of Application : Transaminases (TAms) have been investigated as a mild sustainable method for the amination of furfural and derivatives to access furfurylamines .
  • Results or Outcomes : Preliminary screening with a recently reported colorimetric assay highlighted that a range of furfurals were readily accepted by several transaminases .

High-throughput Screening of Transaminases

  • Scientific Field : Biochemistry
  • Summary of Application : A new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . This method is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
  • Methods of Application : The study involved the use of commercially available 2-(4-nitrophenyl)ethan-1-amine as an amine donor . When converted into the corresponding aldehyde and subsequent basic work-up and deprotonation, it would give a highly conjugated structure with absorbance in the UV region .
  • Results or Outcomes : This method is amendable to solid phase colony screening and has been used to establish an efficient transaminase-based bioprocess .

Research Use of 2-(Ethanesulfinyl)ethan-1-amine Hydrochloride

  • Scientific Field : Chemical Research
  • Summary of Application : 2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound used in research .
  • Methods of Application : The specific methods of application for this compound would depend on the nature of the research being conducted .
  • Results or Outcomes : The outcomes would also depend on the specific research context .

High-throughput Screening of Transaminases

  • Scientific Field : Biochemistry
  • Summary of Application : A new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . This method is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
  • Methods of Application : The study involved the use of commercially available 2-(4-nitrophenyl)ethan-1-amine as an amine donor . When converted into the corresponding aldehyde and subsequent basic work-up and deprotonation, it would give a highly conjugated structure with absorbance in the UV region .
  • Results or Outcomes : This method is amendable to solid phase colony screening and has been used to establish an efficient transaminase-based bioprocess .

Research Use of 2-(Ethanesulfinyl)ethan-1-amine Hydrochloride

  • Scientific Field : Chemical Research
  • Summary of Application : 2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound used in research .
  • Methods of Application : The specific methods of application for this compound would depend on the nature of the research being conducted .
  • Results or Outcomes : The outcomes would also depend on the specific research context .

properties

IUPAC Name

2-ethylsulfinylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS.ClH/c1-2-7(6)4-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQJHEYGKQXMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethanesulfinyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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